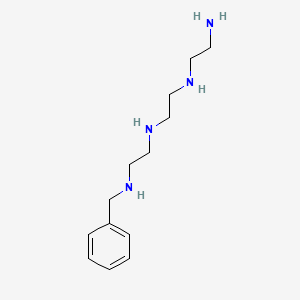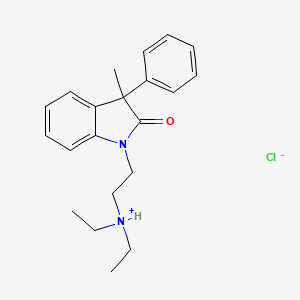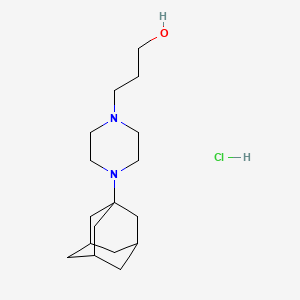
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C17H31ClN2O. It is known for its unique structure, which includes an adamantyl group attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperazine and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(1-adamantyl)piperazine dihydrochloride: This compound shares the adamantyl and piperazine structure but differs in its functional groups and properties.
4-(1-Adamantyl)-1-piperazine-1-propanol: Similar in structure but may have different reactivity and applications.
Uniqueness: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102517-12-4 |
|---|---|
Fórmula molecular |
C17H31ClN2O |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
3-[4-(1-adamantyl)piperazin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H30N2O.ClH/c20-7-1-2-18-3-5-19(6-4-18)17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16,20H,1-13H2;1H |
Clave InChI |
DCERNYFZAUTXPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCO)C23CC4CC(C2)CC(C4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


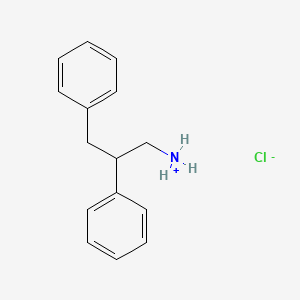
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
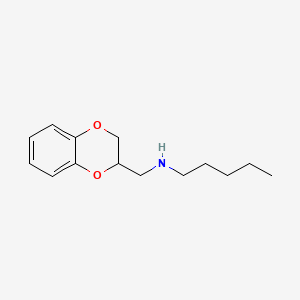
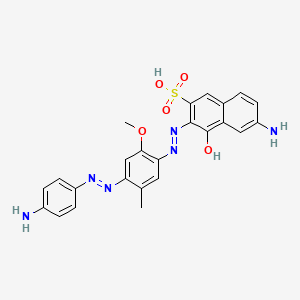


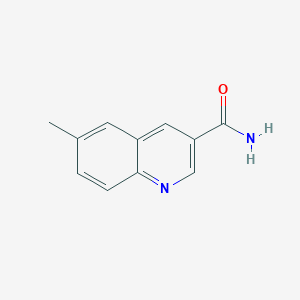
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
